Benzenamine, 4,4'-sulfonylbis[N-methyl-
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Overview
Description
Benzenamine, 4,4’-sulfonylbis[N-methyl- is a chemical compound with the molecular formula C14H16N2O2S. It is characterized by the presence of a sulfone group and two aromatic amine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-sulfonylbis[N-methyl- typically involves the reaction of N-methylbenzenamine with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-sulfonylbis[N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The aromatic amine groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Benzenamine, 4,4’-sulfonylbis[N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-sulfonylbis[N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, inhibiting their activity. The aromatic amine groups can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methyl-N-sulfinyl-: Contains a sulfinyl group instead of a sulfone group.
Benzenamine, 4-methoxy-N-methyl-: Contains a methoxy group on the aromatic ring.
Benzenamine, 4,4’-methylenebis-: Contains a methylene bridge between two aromatic amine groups.
Uniqueness
Benzenamine, 4,4’-sulfonylbis[N-methyl- is unique due to the presence of the sulfone group, which imparts distinct chemical and biological properties. The sulfone group enhances the compound’s stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
7324-96-1 |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-methyl-4-[4-(methylamino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C14H16N2O2S/c1-15-11-3-7-13(8-4-11)19(17,18)14-9-5-12(16-2)6-10-14/h3-10,15-16H,1-2H3 |
InChI Key |
QLYUUMLHTCLKGI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC |
Origin of Product |
United States |
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